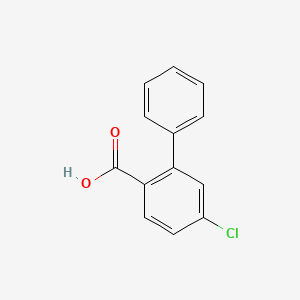

4-Chloro-2-phenylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQNLKFGHDNYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465467 | |

| Record name | 4-CHLORO-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107274-51-1 | |

| Record name | 4-CHLORO-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Reaction Pathways of 4 Chloro 2 Phenylbenzoic Acid

Classic Approaches for Biphenylcarboxylic Acid Synthesis

Traditional methods for constructing the biphenyl (B1667301) core of molecules like 4-chloro-2-phenylbenzoic acid have been foundational in organic synthesis. These routes, while sometimes requiring harsh conditions, established the fundamental principles of aryl-aryl bond formation.

The Ullmann reaction, first reported in the early 20th century, is a classic method for synthesizing symmetric biaryl compounds through the copper-promoted coupling of two aryl halide molecules at high temperatures. nih.govorganic-chemistry.org The reaction typically involves an excess of copper powder or copper bronze and temperatures often exceeding 200°C. nih.gov The active species is believed to be a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org

Ullmann-type reactions extend this chemistry to the formation of C-N, C-O, and C-S bonds, coupling aryl halides with nucleophiles like amines, phenols, and thiols. nih.govunito.it These reactions are particularly relevant for synthesizing structural analogues such as N-aryl anthranilic acids, which are prepared by coupling a 2-halobenzoic acid with an amine. nih.gov The synthesis of these compounds, like flufenamic acid, demonstrates the viability of using substituted benzoic acids in copper-catalyzed cross-coupling, a key step that could be adapted for C-C bond formation. nih.govresearchgate.net However, the generally severe conditions, high catalyst loading, and limited functional group tolerance have historically restricted the broad application of classic Ullmann reactions. nih.gov

The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for forming aryl-aryl bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. libretexts.org The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base. libretexts.orgnih.gov

The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

A key advantage of the Suzuki-Miyaura reaction is its potential for high chemo-selectivity. For instance, when coupling with substrates containing multiple halogen atoms, the reaction can often be tuned to selectively couple at the more reactive site. In the reaction between 4-bromochlorobenzene and phenylboronic acid, the C-Br bond selectively undergoes oxidative addition, leaving the more stable C-Cl bond intact to yield 4-chloro-1,1'-biphenyl. chemspider.com This selectivity is crucial for synthesizing complex molecules like 4-chloro-2-phenylbenzoic acid from precursors such as 2,4-dichlorobenzoic acid.

Below is a table summarizing various conditions for Suzuki-Miyaura cross-coupling to produce biphenyl carboxylic acids.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | RT | >90 | researchgate.net |

| 2-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.01) | K₂CO₃ | Water | RT | 98 | rsc.org |

| 4-Bromochlorobenzene | Phenylboronic acid | Pd Standard (0.02) | KOH | 95% Ethanol | RT | 64 | chemspider.com |

| 2-Bromobenzoic acid | 4-Tolylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.01) | K₂CO₃ | Water | RT | 99 | rsc.org |

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org In the context of biphenylcarboxylic acid synthesis, this method is typically a two-step process. The first step involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.govmdpi.com This forms a diaryl ketone. The second step involves the oxidation of the ketone to the corresponding carboxylic acid.

For example, 4-biphenylcarboxylic acid can be synthesized by the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, followed by oxidation of the intermediate ketone with potassium permanganate. chemicalbook.com The mechanism of the acylation involves the formation of a resonance-stabilized acylium ion, which acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com Unlike Friedel-Crafts alkylation, the acylation product is a deactivated ketone, which prevents further substitution reactions. organic-chemistry.org The subsequent oxidation of the ketone provides the target carboxylic acid. For instance, o-chlorobenzoic acid can be prepared via the oxidation of o-chlorotoluene, demonstrating the feasibility of oxidizing a group attached to the chlorinated ring. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Product of Step 1 (Acylation) | Step 2 (Oxidation) | Final Product | Ref. |

| Biphenyl | Chloroacetyl chloride | AlCl₃ | 4-Acetylbiphenyl | KMnO₄ Oxidation | 4-Biphenylcarboxylic acid | chemicalbook.com |

| Benzene (B151609) | Benzoyl chloride | AlCl₃ | Benzophenone | - | - | mdpi.com |

| Arenes | Carboxylic Acids | Cyanuric Chloride / AlCl₃ | Aryl Ketones | Not specified | Not specified | organic-chemistry.org |

Advanced Catalytic Syntheses of 4-Chloro-2-phenylbenzoic acid

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign catalytic systems. These advanced methods often employ sophisticated catalysts and ligands to achieve high yields under milder conditions, overcoming many limitations of the classic approaches.

While the Suzuki-Miyaura reaction is a classic, continuous research has led to advanced palladium catalytic systems with significantly improved performance. Modern catalysts often utilize bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov These ligands enhance the stability and reactivity of the palladium center, enabling the use of less reactive aryl chlorides as substrates and often allowing for lower catalyst loadings and milder reaction temperatures. libretexts.orgnih.gov

A significant advancement has been the development of water-soluble palladium catalysts, which permit the Suzuki-Miyaura reaction to be conducted in aqueous media, reducing the reliance on volatile and toxic organic solvents. rsc.org For example, a catalyst formed from palladium chloride and glycine (B1666218) has been shown to be highly effective for coupling various aryl bromides containing a carboxylic acid group with arylboronic acids in water at room temperature and open to the air. rsc.org Similarly, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been used for the green synthesis of biphenyl carboxylic acids in high yields. researchgate.net These methods offer a more sustainable pathway for producing compounds like 4-chloro-2-phenylbenzoic acid.

| Catalyst System | Ligand Type | Key Features | Application Example | Ref. |

| Nitrile-functionalized NHC-Pd(II) complexes | N-Heterocyclic Carbene | Effective for coupling acyl chlorides with arylboronic acids | Synthesis of functionalized ketones | nih.gov |

| [PdCl₂(NH₂CH₂COOH)₂] | Amino Acid (Glycine) | Water-soluble, air-stable, operates at room temperature | Synthesis of biphenyl carboxylic acids in water | rsc.org |

| C₆₀-TEGs/PdCl₂ | Fullerene-supported | Water-soluble nanocatalyst, recyclable | Green synthesis of biphenyl carboxylic acids | researchgate.net |

| [PdCl(η³-C₃H₅)(FcPR₂-κP)] | Ferrocenyl Phosphine | Stable pre-catalyst | Suzuki coupling of benzoyl chloride and 4-tolylboronic acid | rsc.org |

Modern copper-mediated reactions represent a significant evolution from the classic Ullmann condensation. The development of new catalytic systems, often involving specific ligands, has enabled these couplings to proceed under much milder conditions with improved substrate scope and functional group tolerance. nih.govunito.it Ligands such as 1,10-phenanthroline (B135089) and various amino acids or N-heterocycles play a crucial role by stabilizing the copper catalyst and facilitating the catalytic cycle. organic-chemistry.org

These advanced methods have shown high chemo- and regioselectivity. For example, copper-catalyzed amination procedures have been developed for the selective N-arylation of 2-bromobenzoic acids and 2-chlorobenzoic acids without requiring protection of the carboxylic acid group. nih.govresearchgate.netorganic-chemistry.org In these reactions, a copper/copper(I) oxide or copper(I) iodide catalyst is used, and only the halogen atom positioned ortho to the carboxylic acid is substituted, demonstrating high regioselectivity. researchgate.netorganic-chemistry.org This level of control is directly applicable to the synthesis of 4-chloro-2-phenylbenzoic acid, where a C-C bond must be formed selectively at the C2 position of a 4-chlorobenzoic acid derivative.

| Catalyst | Ligand | Base | Substrates | Key Feature | Ref. |

| Cu powder / Cu₂O | None | K₂CO₃ | 2-Bromobenzoic acids + Amines | Regioselective amination at the ortho position | nih.govorganic-chemistry.org |

| CuI | 1,10-Phenanthroline | n-Pr₃N | 2-Iodobenzylphosphonium bromide + Thiocarboxylic acids | Sequential C-S coupling and Wittig reaction | organic-chemistry.org |

| CuI / TMEDA | TMEDA | Cs₂CO₃ | 2,x-Dihalopyridines + Phenols | Regioselective O-arylation | nih.gov |

| CuI | None | K₂CO₃ | 2-Chlorobenzoic acids + Anilines | Synthesis of N-aryl anthranilic acids | researchgate.net |

Visible Light-Mediated Transformations

Recent advancements in organic synthesis have introduced visible-light photoredox catalysis as a powerful tool for constructing C-C bonds under mild conditions. This approach offers a sustainable alternative to traditional methods that often require high temperatures. The synthesis of 4-Chloro-2-phenylbenzoic acid can be envisioned through a dual palladium/organic photoredox catalytic system. organic-chemistry.org

In such a system, a photocatalyst, like an organic dye (e.g., 9,10-dihydroacridine) or a ruthenium-polypyridyl complex, absorbs energy from visible light (e.g., blue LEDs) and enters an excited state. organic-chemistry.orgrsc.org This excited photocatalyst can then engage in a single electron transfer (SET) process. For instance, in a C-H arylation approach, the photocatalyst could reduce an aryldiazonium salt derived from a precursor to generate a highly reactive aryl radical. This radical is then intercepted by a palladacycle intermediate, formed via C-H activation of the other aromatic ring, leading to the desired biaryl structure. organic-chemistry.orgresearchgate.net

Alternatively, visible light can be used to enhance Suzuki-Miyaura coupling reactions. A bimetallic Ru-Pd complex can act as a cooperative photocatalyst, where the light-absorbing ruthenium unit transfers an electron to the palladium center. rsc.org This process facilitates the formation of a highly active Pd(0) species, which is crucial for the oxidative addition step in the catalytic cycle, thereby accelerating the coupling of the two aryl fragments. These light-mediated methods are noted for their high functional group tolerance and operation at or near room temperature. organic-chemistry.org

Multi-Step Synthesis from Readily Available Precursors

The construction of 4-Chloro-2-phenylbenzoic acid can be achieved through various multi-step sequences starting from simple, commercially available aromatic compounds. These routes rely on the careful orchestration of substitution and functional group manipulation.

A classical approach involves the electrophilic substitution of a benzoic acid or toluene (B28343) precursor. A plausible pathway begins with the nitration and chlorination of a suitable starting material. For example, one could synthesize 4-chloro-2-nitrobenzoic acid as a key intermediate. The amino group, obtained via reduction of the nitro group, can then be converted into a diazonium salt.

This diazonium salt is a versatile intermediate for forming the second C-C bond. The Gomberg-Bachmann reaction provides a direct method for this transformation. wikipedia.org In this reaction, the diazonium salt is treated with the second aromatic component (in this case, benzene) in the presence of a base, proceeding through an aryl radical intermediate to form the biphenyl linkage. wikipedia.org While the scope of the Gomberg-Bachmann reaction is broad, yields can sometimes be modest due to side reactions involving the diazonium salt. wikipedia.org Improvements, such as using diazonium tetrafluoroborates with phase-transfer catalysts, have been developed to enhance yields. researchgate.net

An alternative to the Gomberg-Bachmann reaction is the Sandmeyer reaction, although it is primarily used to introduce halides or pseudohalides, not aryl groups. jk-sci.comnih.govorganic-chemistry.org Therefore, the Gomberg-Bachmann or a palladium-catalyzed cross-coupling reaction would be the more direct method for the final arylation step.

A synthetic strategy involving the sequential ring opening of a cyclic precursor, followed by chlorination and functionalization, is not a conventional or commonly reported method for the synthesis of simple aromatic compounds like 4-Chloro-2-phenylbenzoic acid. Such pathways are more typically applied in the synthesis of complex aliphatic or heterocyclic molecules derived from specific cyclic starting materials, such as natural products or carbohydrates. The construction of a substituted biphenyl system is more directly achieved through the coupling of two pre-existing aromatic rings.

A highly efficient and modular route to 4-Chloro-2-phenylbenzoic acid is through the derivatization of existing phenylbenzoic acid or related precursors. The most prominent method in this category is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (like an arylboronic acid) and an organohalide. libretexts.orgrsc.org

For the synthesis of 4-Chloro-2-phenylbenzoic acid, this strategy can be implemented in two primary ways:

Coupling of 2-bromo-4-chlorobenzoic acid with phenylboronic acid .

Coupling of 4-chloro-2-iodobenzoic acid with phenylboronic acid .

The reaction typically involves a palladium source, a base, and a suitable solvent. Modern protocols have been developed that work under mild conditions, even in aqueous media, enhancing the environmental profile of the synthesis. pku.edu.cnrsc.org

Table 1: Typical Components for Suzuki-Miyaura Synthesis of 4-Chloro-2-phenylbenzoic Acid This table presents a generalized set of components for the coupling of 2-bromo-4-chlorobenzoic acid and phenylboronic acid, based on common literature procedures.

| Component | Example | Role |

| Aryl Halide | 2-Bromo-4-chlorobenzoic acid | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Pd/C | Facilitates C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Stabilizes and activates the Pd catalyst |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, 1,4-Dioxane, or Ethanol/Water mixtures | Reaction medium |

Process Optimization and Scalability in 4-Chloro-2-phenylbenzoic acid Production

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization to ensure efficiency, cost-effectiveness, and safety. For biphenyl compounds like 4-Chloro-2-phenylbenzoic acid, where the Suzuki-Miyaura coupling is a key manufacturing route, optimization is critical.

Maximizing the yield of 4-Chloro-2-phenylbenzoic acid, particularly via Suzuki-Miyaura coupling, involves the systematic optimization of several interacting parameters. covasyn.com Modern approaches often use Design of Experiments (DoE) or machine learning algorithms to efficiently explore the vast reaction space and identify optimal conditions. rsc.orgrsc.orgchemistryviews.org

Key parameters that are manipulated to enhance yield include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand can dramatically affect reaction outcomes. rsc.org Dialkylbiarylphosphine ligands are often highly effective. Nickel-based catalysts are also emerging as a lower-cost alternative for certain couplings. libretexts.org

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are critical for the transmetalation step. The optimal base often depends on the specific substrates and solvent used.

Solvent: The solvent system (e.g., toluene, THF, DMF, or aqueous mixtures) influences the solubility of reagents and the stability of catalytic intermediates. chemistryviews.org

Temperature and Reaction Time: While many modern catalysts are active at room temperature, adjusting the temperature can increase reaction rates and drive the reaction to completion. researchgate.net Optimization aims to find the lowest possible temperature and shortest time that still provides a high yield.

Catalyst Loading: Reducing the amount of expensive palladium catalyst is a primary goal for scalability. Optimization studies seek to find the minimum catalyst loading (often expressed in mol%) that maintains a high turnover number (TON) and yield without unduly long reaction times. rsc.org

Table 2: Illustrative Data for Yield Optimization in a Suzuki-Miyaura Coupling The following data is illustrative of an optimization process, showing how varying reaction parameters can influence product yield. Data is conceptualized based on findings reported for similar biphenyl syntheses. chemistryviews.org

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | DME | 80 | 72 |

| 3 | Pd₂(dba)₃ (0.5%) | SPhos | K₃PO₄ | Toluene | 100 | 82 |

| 4 | Pd(OAc)₂ (2%) | XPhos | K₃PO₄ | THF | 65 | 91 |

| 5 | Pd(OAc)₂ (2%) | XPhos | Cs₂CO₃ | THF | 65 | 95 |

| 6 | Pd/C (5%) | None | K₂CO₃ | EtOH/H₂O | 25 | 90 |

Purity and Isolation Techniques

The isolation and purification of 4-Chloro-2-phenylbenzoic acid are critical steps to ensure the final product meets the required specifications for its intended applications. The methodologies employed are designed to separate the target compound from unreacted starting materials, catalysts, and by-products generated during synthesis.

Isolation: Primary isolation of carboxylic acids like 4-Chloro-2-phenylbenzoic acid from a reaction mixture typically leverages its acidic nature. A common and effective method involves precipitation from an aqueous solution. Following the completion of the reaction, the mixture can be made basic to dissolve the acidic product as its carboxylate salt, allowing for the removal of non-acidic impurities through filtration or extraction. The aqueous filtrate or layer containing the dissolved product is then acidified, often with a strong mineral acid such as hydrochloric acid. orgsyn.orgorgsyn.org This protonates the carboxylate, causing the significantly less soluble 4-Chloro-2-phenylbenzoic acid to precipitate out of the solution.

The solid precipitate is then collected using suction filtration. To remove any residual soluble impurities, the collected solid is thoroughly washed, typically with cold water. orgsyn.org

Purification: Further purification is often necessary to achieve high purity levels.

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude 4-Chloro-2-phenylbenzoic acid is dissolved in a suitable hot solvent, and upon gradual cooling, the compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial; for related compounds like o-chlorobenzoic acid, toluene has proven effective. orgsyn.org Other potential solvents, based on procedures for similar aromatic carboxylic acids, include acetic acid or aqueous ethanol. orgsyn.org

Decolorization: If the product has a noticeable color, it often indicates the presence of high-molecular-weight by-products or degradation products. These can be effectively removed by treating the solution of the crude product with activated or decolorizing carbon before the filtration step in recrystallization. orgsyn.orgorgsyn.org The carbon adsorbs the colored impurities, yielding a colorless filtrate from which the pure product can be crystallized.

Sublimation/Distillation: For benzoic acid and its derivatives, purification can sometimes be achieved through sublimation or vacuum distillation. google.com These methods are effective at separating the desired acid from non-volatile impurities.

The following table summarizes the common techniques for the purification and isolation of 4-Chloro-2-phenylbenzoic acid.

| Technique | Purpose | Description | Common Reagents/Conditions |

| Acid-Base Extraction/Precipitation | Isolation | Exploits the acidic nature of the carboxylic group to separate it from neutral or basic impurities. | Sodium Hydroxide (to dissolve), Hydrochloric Acid (to precipitate) orgsyn.org |

| Suction Filtration & Washing | Isolation | To collect the solid product after precipitation and remove soluble impurities. | Cold deionized water orgsyn.org |

| Recrystallization | Purification | To remove soluble impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Toluene, Acetic Acid, Ethanol/Water mixture orgsyn.orgorgsyn.org |

| Activated Carbon Treatment | Purification (Decolorization) | To remove colored impurities from the solution prior to crystallization. | Decolorizing carbon orgsyn.orgorgsyn.org |

Eco-Friendly and Sustainable Synthetic Protocols

The development of eco-friendly and sustainable synthetic methods is a primary focus in modern chemical manufacturing, aiming to reduce environmental impact, improve safety, and enhance efficiency. For a molecule like 4-Chloro-2-phenylbenzoic acid, whose synthesis involves forming a C-C bond between two aromatic rings, these principles are particularly relevant.

The core of the 4-Chloro-2-phenylbenzoic acid structure is a biphenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming such C-C bonds. researchgate.net Traditional protocols often use organic solvents and palladium catalysts. Sustainable adaptations of this reaction focus on several key areas:

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Research on related biphenyl syntheses has demonstrated the feasibility of conducting Suzuki-Miyaura couplings in aqueous systems. researchgate.net

Reusable Catalysts: To improve the sustainability and cost-effectiveness of the synthesis, heterogeneous catalysts are being developed. For instance, magnetic nanoparticles like ZnFe2O4 can be coated with a stabilizing agent such as alginic acid to create a reusable catalyst. researchgate.net Such catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, minimizing waste and catalyst leaching into the product. researchgate.net

Energy Efficiency: Employing reaction conditions that require less energy, such as conducting reactions at room temperature or using microwave irradiation instead of conventional heating, contributes to a more sustainable process. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Selective reactions, such as the regioselective chlorination of the phenylbenzoic acid precursor, are crucial for avoiding the formation of unwanted isomers and by-products, which improves atom economy and simplifies purification. google.com A process that can selectively oxidize the correct starting material from a mixture, such as the selective oxidation of p-chlorotoluene, can eliminate the need for costly and wasteful isomer separation steps. google.com

Eco-Friendly Reagents: Using less toxic and more environmentally friendly reagents is another key aspect. For oxidation steps that might be required in the synthesis pathway, using oxidants like potassium persulfate in water can be a greener alternative to traditional heavy-metal-based oxidizing agents. researchgate.net

The table below outlines potential sustainable approaches applicable to the synthesis of 4-Chloro-2-phenylbenzoic acid.

| Sustainable Approach | Principle | Example Application | Benefit |

| Use of Green Solvents | Reduce environmental impact of solvents. | Performing the C-C bond formation (e.g., Suzuki coupling) in water. researchgate.net | Reduced VOC emissions, non-toxic, non-flammable. |

| Heterogeneous/Reusable Catalysts | Minimize waste and cost. | Employing a magnetic nanoparticle-supported palladium catalyst for the cross-coupling step. researchgate.net | Easy separation and reuse of the catalyst, lower production costs. |

| Process Optimization | Improve efficiency and reduce waste. | Using a chemo-selective oxidation process that avoids the need to separate isomers of the starting material. google.com | Higher yield, less waste, simplified purification. |

| Use of Eco-Friendly Reagents | Reduce toxicity and environmental harm. | Utilizing potassium persulfate as an oxidant in an aqueous medium. researchgate.net | Avoids the use of hazardous heavy-metal oxidants. |

Chemical Reactivity and Advanced Transformations of 4 Chloro 2 Phenylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for numerous chemical modifications, including the formation of esters and amides, reduction to alcohols, and decarboxylation.

The conversion of the carboxylic acid group of 4-Chloro-2-phenylbenzoic acid into esters and amides is a common and crucial transformation.

Esterification: The most direct method for ester synthesis is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. libretexts.org To drive the reaction equilibrium towards the product ester, the alcohol is often used in large excess, or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com

Amidation: Forming an amide bond from a carboxylic acid requires activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Direct reaction with an amine is generally not feasible. Various coupling reagents have been developed to facilitate this transformation under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group. While many specific reagents exist, the general principle involves the in-situ formation of a highly reactive acyl-substituted intermediate that readily reacts with the amine.

| Transformation | Reagents | Catalyst/Activator | General Conditions | Product Type |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (H₂SO₄, HCl, TsOH) | Heating in excess alcohol as solvent. masterorganicchemistry.com | Ester |

| Amidation | Primary or Secondary Amine | Coupling Agents (e.g., DCC, EDC, TCT rsc.org) | Typically at room temperature in an aprotic solvent. | Amide |

The carboxylic acid functional group can be reduced to a primary alcohol. wizeprep.com This transformation is most commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). testbook.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.org The reduction process proceeds through an intermediate aldehyde, which is immediately reduced further to the primary alcohol and cannot be isolated. libretexts.org

The reaction with LiAlH₄ is vigorous and reacts with the acidic proton of the carboxylic acid to release hydrogen gas. Therefore, at least two equivalents of the hydride reagent are required. After the reduction is complete, an acidic workup is necessary to protonate the resulting alkoxide and isolate the alcohol. libretexts.org

Further reduction of the resulting benzyl (B1604629) alcohol to a hydrocarbon (a methyl group) is a more complex process that does not occur under the conditions of LiAlH₄ reduction. It typically requires a two-step sequence, such as conversion of the alcohol to a tosylate followed by reduction with a strong hydride donor, or other specialized deoxygenation methods.

Decarboxylation: This process involves the removal of the carboxyl group, releasing carbon dioxide (CO₂). The decarboxylation of simple aromatic carboxylic acids typically requires high temperatures. libretexts.org For instance, heating benzoic acid with soda lime (a mixture of NaOH and CaO) produces benzene (B151609). libretexts.org For halogenated aromatic carboxylic acids, methods involving heating in the presence of water or in the presence of copper catalysts have been developed. google.com Palladium-catalyzed reactions that proceed via a tandem decarboxylation and C-H activation have also been reported for certain substrates, leading to new intramolecular ring formations. nih.gov Homolytic decarboxylation can also be used as a source of aryl radicals for synthesizing chlorobiphenyls. taylorfrancis.com

Carbonylation: While the direct carbonylation of the C-OH bond of the carboxylic acid is not a standard transformation, the term can refer to the introduction of a carbonyl group elsewhere in the molecule. A highly relevant transformation for 4-Chloro-2-phenylbenzoic acid is the palladium-catalyzed carbonylation of the aryl-chloride bond. This reaction, often using carbon monoxide (CO) gas or a CO surrogate, can be used to synthesize ketones or, under different conditions, can lead to the formation of other carboxylic acid derivatives. For example, the acyl Sonogashira reaction involves the coupling of an acid chloride (derivable from the carboxylic acid) with a terminal alkyne to form an ynone. mdpi.com Palladium-catalyzed carbonylation of aryl bromides with CO₂ has also been developed to access aryl carboxylic acids. nih.gov

Halogen-Directed Transformations and Substitutions

The chlorine atom on the phenyl ring is a key functional handle for introducing molecular diversity, primarily through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing the chlorine atom with a nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group (chloride). youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl chloride. These reactions have a broad substrate scope and generally proceed under milder conditions than SₙAr.

Arylation (Suzuki-Miyaura Coupling): The Suzuki reaction is a versatile method for creating bi-aryl linkages by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly effective for coupling aryl halides with various aryl and heteroaryl boronic acids. youtube.comresearchgate.net

Alkylation (Heck and Sonogashira Couplings): While direct coupling with simple alkyl groups can be challenging, "alkylation" in a broader sense can be achieved by coupling with unsaturated partners.

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst and a base and typically results in the formation of the trans-alkene product. organic-chemistry.org

The Sonogashira coupling joins the aryl chloride with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org

These cross-coupling reactions have revolutionized organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) libretexts.org | Bi-aryl or Aryl-alkene |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) wikipedia.org | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base organic-chemistry.org | Arylalkyne |

Compound Reference Table

| Compound Name |

|---|

| 4-Chloro-2-phenylbenzoic acid |

| Sulfuric acid |

| Hydrochloric acid |

| p-Toluenesulfonic acid |

| Methanol |

| Ethanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Diethyl ether |

| Tetrahydrofuran |

| Carbon dioxide |

| Carbon monoxide |

| Benzene |

| Sodium hydroxide |

| Calcium oxide |

| Boronic acid |

| Potassium carbonate |

| Sodium carbonate |

| Palladium(II) acetate |

| Triphenylphosphine |

| Triethylamine |

| Copper(I) iodide |

Formation of Organophosphorus Derivatives

The synthesis of organophosphorus compounds from carboxylic acids is a significant area of research, providing routes to molecules with applications in medicinal and materials science. rsc.org 4-Chloro-2-phenylbenzoic acid can serve as a precursor for such derivatives through specific phosphorylation reactions.

A metal-free method has been developed for the bisphosphorylation of carboxylic acids, creating a P–C–O–P skeleton. rsc.orgnih.gov This transformation is typically achieved by reacting the carboxylic acid with a phosphonate (B1237965), such as diethyl phosphonate ((EtO)₂P(O)H), in the presence of an activator like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like sodium carbonate (Na₂CO₃). rsc.org

The reaction proceeds through an anhydride (B1165640) intermediate which then reacts with the P(O)-H compound. nih.gov For aromatic carboxylic acids, the reaction tends to favor electron-rich substrates. nih.gov While steric hindrance from the 2-phenyl group might slow the reaction rate, it does not prevent the formation of the desired product. rsc.orgnih.gov For example, 2-phenyl benzoic acid has been successfully converted to its bisphosphorylated derivative in high yield (87%). rsc.orgnih.gov Given this, 4-Chloro-2-phenylbenzoic acid is expected to undergo a similar transformation to yield the corresponding bisphosphorylating product.

Table 3.4.1: General Conditions for Bisphosphorylation of Aromatic Carboxylic Acids

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Substrate | Benzoic Acid |

| Phosphonate | Phosphorus Source | (EtO)₂P(O)H |

| Activator | Anhydride Formation | Boc₂O |

| Base | Catalyst | Na₂CO₃ |

| Solvent | Medium | Toluene (B28343) |

| Temperature | Condition | 80 °C |

Deoxyphosphorylation represents another pathway for transforming carboxylic acids into organophosphorus compounds, specifically creating benzyl phosphorus compounds. nih.gov This process effectively converts the carboxylic acid group into a phosphonated methyl group. The reaction conditions are notable for their tolerance of various functional groups, including halogens like fluorine, chlorine, and bromine, which remain on the aromatic ring. rsc.org

This high degree of functional group tolerance makes the deoxyphosphorylation process suitable for complex molecules, including active pharmaceutical ingredients. rsc.org Applying this strategy to 4-Chloro-2-phenylbenzoic acid would result in the formation of a benzylphosphorus derivative where the original chloro and phenyl substituents are preserved. The process highlights a novel way to utilize carboxylic acids as an alkyl source for the synthesis of value-added organophosphorus compounds. rsc.org

Photolytic Degradation and Metabolite Formation of Related Compounds

The environmental fate of chlorinated aromatic compounds is of significant interest, and photolytic degradation is a key pathway. Studies on chloro-benzoic acid derivatives reveal that they can be broken down by exposure to UV light, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂). researchgate.net

The degradation process for chloro-benzoic acid derivatives involves several steps. A primary and readily occurring step is dechlorination, which is the cleavage of the carbon-chlorine bond. researchgate.net This is attributed to the C-Cl bond being weaker than other bonds like C-F. researchgate.net Following dehalogenation, the aromatic ring structure is cleaved. researchgate.net This leads to the formation of simpler organic intermediates, such as formate (B1220265) and bicarbonate species. researchgate.net Ultimately, this process can lead to the complete mineralization of the compound into carbon dioxide (CO₂). researchgate.net

While high temperatures can also induce degradation of benzoic acid derivatives through decarboxylation to form compounds like benzene, photolysis represents a distinct environmental degradation pathway. nih.govresearchgate.net

Table 3.5.1: Photolytic Degradation Pathway and Products

| Stage | Process | Key Products/Intermediates |

|---|---|---|

| Initial | Dechlorination | Removal of Cl⁻ from the aromatic ring |

| Intermediate | Aromatic Ring Cleavage | Formation of aliphatic fragments |

| Intermediate | Oxidation | Formate, Bicarbonate |

| Final | Mineralization | Carbon Dioxide (CO₂) |

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis of 4 Chloro 2 Phenylbenzoic Acid

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For 4-Chloro-2-phenylbenzoic acid (C₁₃H₉ClO₂), HRMS can easily distinguish it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

**HRMS Data for 4-Chloro-2-phenylbenzoic acid (C₁₃H₉ClO₂)

| Species | Calculated Exact Mass (m/z) |

|---|---|

| [M] (C₁₃H₉³⁵ClO₂) | 232.02911 |

| [M-H]⁻ (C₁₃H₈³⁵ClO₂⁻) | 231.02183 |

| [M+H]⁺ (C₁₃H₁₀³⁵ClO₂⁺) | 233.03638 |

| [M+Na]⁺ (C₁₃H₉³⁵ClNaO₂⁺) | 255.01835 |

Experimental HRMS analysis would be expected to yield a mass value that corresponds very closely to these calculated values, thus confirming the compound's elemental composition. uni-goettingen.debeilstein-journals.org

Electron Ionization (EI) Mass Spectrometry for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For 4-Chloro-2-phenylbenzoic acid (molar mass: 232.66 g/mol ), the mass spectrum would exhibit a characteristic molecular ion peak [M]⁺ at m/z 232. A notable feature would be the accompanying [M+2]⁺ peak at m/z 234, with an intensity approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The fragmentation of 4-Chloro-2-phenylbenzoic acid is expected to follow pathways characteristic of aromatic carboxylic acids and chlorinated compounds. libretexts.orgnih.gov Key fragmentation events include:

Loss of a hydroxyl radical (-OH): A prominent fragment would likely be observed at m/z 215 (M-17), resulting from the cleavage of the C-OH bond. This [M-OH]⁺ ion, or acylium ion, is often a stable and abundant fragment for carboxylic acids. docbrown.infomiamioh.edu

Loss of the carboxyl group (-COOH): Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the loss of a COOH radical, resulting in a fragment at m/z 187 (M-45). libretexts.org

Formation of the phenyl cation: Loss of the entire carboxyl group followed by the chlorine atom, or vice versa, can lead to the formation of a biphenyl (B1667301) cation radical. However, a more characteristic fragmentation for substituted benzenes is the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Loss of Carbon Monoxide (CO): The acylium ion at m/z 215 may further fragment by losing a molecule of carbon monoxide, yielding an ion at m/z 187.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and structural confirmation. nih.govresearchgate.net

Interactive Data Table: Expected EI-MS Fragmentation of 4-Chloro-2-phenylbenzoic acid

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 232/234 | [C₁₃H₉³⁵Cl/³⁷ClO₂]⁺ | Molecular Ion ([M]⁺) |

| 215/217 | [C₁₃H₈³⁵Cl/³⁷ClO]⁺ | [M-OH]⁺ |

| 187/189 | [C₁₂H₈³⁵Cl/³⁷Cl]⁺ | [M-COOH]⁺ or [M-OH-CO]⁺ |

| 152 | [C₁₂H₈]⁺ | [M-COOH-Cl]⁺ |

| 77 | [C₆H₅]⁺ | Fragmentation of the biphenyl ring system |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of 4-Chloro-2-phenylbenzoic acid and for analyzing its volatile derivatives. Due to the relatively low volatility of carboxylic acids, direct analysis can be challenging. acs.org Therefore, a derivatization step is often employed to convert the analyte into a more volatile form, which improves its chromatographic properties and provides sharper peaks. acs.orgacs.org

A common derivatization technique is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or methylation to form the corresponding methyl ester. nih.govnih.gov The resulting trimethylsilyl (B98337) or methyl derivative of 4-Chloro-2-phenylbenzoic acid is significantly more volatile and less polar, allowing for excellent separation on a standard non-polar or medium-polarity GC column. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Any impurities present in the 4-Chloro-2-phenylbenzoic acid sample, such as starting materials or by-products from its synthesis, will be separated into distinct peaks. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound. copernicus.org This allows for both qualitative identification and quantitative determination of the purity of the main compound. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for Complex Samples

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large, non-volatile, and fragile molecules such as proteins and peptides. nih.govresearchgate.net However, its application has expanded to include the analysis of small molecules within complex biological or environmental samples. rsc.orgnih.gov

For the analysis of 4-Chloro-2-phenylbenzoic acid in a complex sample (e.g., a biological fluid or tissue extract), the sample would be co-crystallized with a suitable matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), on a MALDI target plate. mdpi.com A pulsed laser is then directed at the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of the surrounding analyte molecules with minimal fragmentation. The resulting ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio.

This technique is highly sensitive and can detect low concentrations of the target compound in a complex mixture with minimal sample preparation. mdpi.com It is particularly advantageous when trying to identify if 4-Chloro-2-phenylbenzoic acid is present as a metabolite or is bound to a larger biomolecule, as the soft ionization process helps to keep these larger complexes intact for detection. rsc.org

Infrared (IR) and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. cdnsciencepub.com The IR spectrum of 4-Chloro-2-phenylbenzoic acid provides clear evidence for its key structural features, particularly the carboxylic acid group and the substituted aromatic rings. docbrown.info

Characterization of Carboxylic Acid and Aromatic Ring Vibrations

The IR spectrum of 4-Chloro-2-phenylbenzoic acid is dominated by several characteristic absorption bands that confirm its structure. researchgate.netquora.com

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1710-1680 cm⁻¹. This frequency is typical for the C=O stretching vibration of an aromatic carboxylic acid where the carbonyl group is conjugated with the phenyl ring. researchgate.net

Aromatic C=C Stretches: The presence of the two phenyl rings gives rise to several medium to weak absorptions in the 1600-1450 cm⁻¹ region. These bands are due to the C=C stretching vibrations within the aromatic framework.

C-O Stretch: A strong band corresponding to the C-O stretching vibration, coupled with O-H in-plane bending, is typically observed in the 1320-1210 cm⁻¹ range. docbrown.info

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.

C-Cl Stretch: A moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for 4-Chloro-2-phenylbenzoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3300-2500 | O-H Stretch (Hydrogen-bonded) | Very Broad, Strong |

| ~3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1710-1680 | C=O Stretch (Conjugated Carboxylic Acid) | Very Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |

| 1320-1210 | C-O Stretch | Strong |

| ~920 | O-H Bend (Out-of-plane) | Broad, Medium |

Analysis of Hydrogen Bonding and Intermolecular Interactions

One of the most distinctive features in the IR spectrum of a carboxylic acid like 4-Chloro-2-phenylbenzoic acid is the extremely broad absorption band for the O-H stretching vibration, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹. docbrown.info This broadness is a direct consequence of strong intermolecular hydrogen bonding. nih.gov

In the solid state or in concentrated solutions, carboxylic acids form stable centrosymmetric dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a second molecule. rsc.org This strong interaction significantly weakens and broadens the O-H stretching band, causing it to overlap with the aromatic and aliphatic C-H stretching vibrations. The presence of this broad feature, in conjunction with the strong carbonyl absorption, is considered definitive proof of the carboxylic acid functional group existing in a hydrogen-bonded state. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula to validate its empirical formula.

For 4-Chloro-2-phenylbenzoic acid, the proposed molecular formula is C₁₃H₉ClO₂. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u). man.ac.uk The molecular weight is 232.66 g/mol .

The experimental results from an elemental analyzer, which typically measures carbon, hydrogen, and nitrogen (and sometimes sulfur) through combustion analysis, would be compared against these theoretical values. davidson.edu A close agreement (typically within ±0.4%) between the experimental and calculated percentages provides strong evidence for the correctness of the empirical and, by extension, the molecular formula. stackexchange.com

Interactive Data Table: Elemental Analysis of 4-Chloro-2-phenylbenzoic acid (C₁₃H₉ClO₂)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 67.11% | 67.11 ± 0.4% |

| Hydrogen (H) | 3.90% | 3.90 ± 0.4% |

| Chlorine (Cl) | 15.24% | N/A (Typically not measured by standard CHN analysis) |

| Oxygen (O) | 13.75% | Calculated by difference |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases has been conducted to obtain X-ray crystallography data for 4-Chloro-2-phenylbenzoic acid. This investigation aimed to retrieve specific details regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and key intermolecular interactions.

Despite a thorough search, no specific, publicly available X-ray crystallography data for the compound "4-Chloro-2-phenylbenzoic acid" could be located in peer-reviewed journals or established crystallographic databases such as the Cambridge Structural Database (CSD).

While crystallographic data for structurally related molecules are available, providing insights into the expected solid-state behavior of substituted benzoic acids, the precise experimental data for 4-Chloro-2-phenylbenzoic acid remains un-reported in the accessible scientific literature. For instance, studies on isomers and other halogenated phenylbenzoic acids reveal common structural motifs, such as the formation of hydrogen-bonded dimers between carboxylic acid groups. However, the specific influence of the chloro and phenyl substituents at the 4- and 2-positions on the crystal packing and intermolecular interactions of the title compound cannot be detailed without experimental data.

Therefore, the generation of data tables containing specific crystallographic parameters (unit cell dimensions, bond lengths, bond angles, and torsion angles) for 4-Chloro-2-phenylbenzoic acid is not possible at this time. Further experimental research involving the synthesis of single crystals and subsequent X-ray diffraction analysis would be required to determine its definitive solid-state structure.

Computational and Theoretical Investigations into 4 Chloro 2 Phenylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Chloro-2-phenylbenzoic acid derived from its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, typically with functionals like B3LYP, it is possible to determine the electron density distribution and predict various molecular properties. researchgate.netresearchgate.net For 4-Chloro-2-phenylbenzoic acid, DFT calculations reveal how the constituent functional groups—the carboxylic acid, the chloro group, and the two phenyl rings—collectively influence its electronic landscape.

The chlorine atom at the 4-position of the benzoic acid ring acts as an electron-withdrawing group through induction, while also contributing to resonance effects. The phenyl group at the 2-position significantly expands the π-conjugated system of the molecule. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential. These calculations typically show a region of high electron density around the oxygen atoms of the carboxylic group and the chlorine atom, while the hydrogen atom of the hydroxyl group is electron-deficient, which is crucial for its acidic properties and hydrogen bonding capabilities. researchgate.net The distribution of electron density across the biphenyl (B1667301) framework is non-uniform, influenced by the steric hindrance between the two rings which forces them into a non-planar conformation.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. mdpi.comdtic.mil

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard approach. nih.govnih.govnyu.edunih.gov For 4-Chloro-2-phenylbenzoic acid, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions is often improved by applying scaling factors or by comparing them with a known reference standard. mdpi.com The calculated shifts would reflect the electronic environment of each nucleus. For instance, the protons on the phenyl ring attached at the C2 position would have different predicted chemical shifts from those on the chloro-substituted ring due to the different electronic and steric environments.

Below is an illustrative table of how predicted ¹³C NMR chemical shifts for 4-Chloro-2-phenylbenzoic acid might be presented, based on DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| Carboxyl C | ~170-175 | Carbonyl carbon of the carboxylic acid group. |

| C1 (C-COOH) | ~130-135 | Aromatic carbon bonded to the carboxylic acid. |

| C2 (C-Phenyl) | ~140-145 | Aromatic carbon bonded to the second phenyl ring. |

| C4 (C-Cl) | ~135-140 | Aromatic carbon bonded to the chlorine atom. |

| Other Aromatic C | ~125-132 | Remaining aromatic carbons in the biphenyl system. |

IR Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands in an Infrared (IR) spectrum. For 4-Chloro-2-phenylbenzoic acid, key predicted vibrations would include the O-H stretching of the carboxylic acid (typically a broad band), the strong C=O stretching absorption, C-Cl stretching, and various C-C and C-H vibrations within the aromatic rings. researchgate.netresearchgate.net Comparing the computed spectrum with experimental data allows for a detailed assignment of the vibrational modes. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

For 4-Chloro-2-phenylbenzoic acid, the HOMO is expected to be distributed primarily across the π-system of the biphenyl rings, while the LUMO would also be located on this aromatic framework, often with significant contributions from the carboxylic acid group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is more reactive.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to provide quantitative measures of reactivity. mdpi.comresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule. |

These descriptors, derived from DFT calculations, help in predicting how 4-Chloro-2-phenylbenzoic acid might interact with other reagents in chemical reactions. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of 4-Chloro-2-phenylbenzoic acid over time.

The structure of 4-Chloro-2-phenylbenzoic acid is not rigid. The most significant degree of freedom is the rotation around the single bond connecting the two phenyl rings (the C2-C1' bond). This rotation is described by a dihedral angle. Due to the steric hindrance between the ortho-carboxyl group on one ring and the hydrogen atoms on the other, a planar conformation is highly energetically unfavorable. nih.gov

Computational conformational analysis involves systematically rotating this dihedral angle and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, which shows the energy of the molecule as a function of its conformation. uky.edu The lowest points on this landscape correspond to the most stable, low-energy conformers. For 4-Chloro-2-phenylbenzoic acid, the energy minimum is expected to occur at a dihedral angle significantly different from 0° or 180°, resulting in a twisted biphenyl structure. tandfonline.comcapes.gov.br

The way molecules of 4-Chloro-2-phenylbenzoic acid arrange themselves in the solid state is governed by a combination of non-covalent interactions. rsc.org Computational modeling can predict these interactions and the resulting self-assembled structures.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH part) and acceptor (the C=O part). Like most carboxylic acids, 4-Chloro-2-phenylbenzoic acid is strongly predicted to form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.govnih.govnih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the oxygen of a carbonyl group or the π-cloud of a phenyl ring. acs.orgmdpi.com

Molecular Dynamics (MD) simulations can be used to model the behavior of a large number of 4-Chloro-2-phenylbenzoic acid molecules over time. beilstein-journals.orgnih.gov Starting from a random arrangement, these simulations can show how the molecules diffuse and orient themselves to form ordered, self-assembled structures driven by the intermolecular forces described above. tandfonline.comtandfonline.com This provides insight into crystal growth and the prediction of the final crystal packing.

Adsorption Studies on Material Surfaces

Investigations into the adsorption of 2,4-DCBA on carbon nanofibers (CNFs) have shown that the process is complex and dependent on factors like the pH of the solution and the surface chemistry of the adsorbent. nih.gov The adsorption isotherms for 2,4-DCBA on CNFs are of the Lmx type, indicating that the surface of the nanofibers is heterogeneous, with various active sites contributing differently to the adsorption process. nih.gov This heterogeneity is often due to the presence of different oxygen-containing functional groups on the carbon surface. nih.gov

Computational simulations, in conjunction with experimental data, can elucidate the forces driving adsorption. For carboxylic acids, these interactions can include electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govresearchgate.net For instance, studies on the adsorption of perfluorinated carboxylic acids on polystyrene surfaces have shown that strong interactions can occur between the carboxylic acid group and charged functional groups on the surface, leading to charge neutralization and even overcharging of the surface at certain concentrations. researchgate.net Simulation results have indicated the formation of hydrogen bonds between the adsorbate and the surface, providing an additional driving force for adsorption beyond simple electrostatic pairing. researchgate.net

The pH of the surrounding medium plays a critical role. For a carboxylic acid like 4-Chloro-2-phenylbenzoic acid, the state of protonation of the carboxyl group (pKa dependent) will significantly influence its interaction with charged surfaces. Computational models can predict the pKa of the molecule, which is a key parameter for understanding its behavior in different environments. nih.gov Surfaces functionalized with carboxylic acid (COOH) groups have been shown to influence protein adsorption, which in turn can modulate biological responses like inflammation. arxiv.org This highlights the importance of understanding the surface chemistry of both the adsorbent and the adsorbate.

The following table summarizes key findings from adsorption studies on a closely related compound, 2,4-Dichlorobenzoic Acid, which can be considered analogous for understanding the potential adsorption behavior of 4-Chloro-2-phenylbenzoic acid.

| Adsorbent Material | Key Findings | Implied Adsorption Forces | Reference |

| Carbon Nanofibers (CNF-Cl) | Maximum adsorption capacity of 2.32 mmol·g⁻¹ | Electrostatic interactions, Volume pore filling | nih.gov |

| Nitrogen-doped Carbon Nanofibers (CNF-Cl-N) | Maximum adsorption capacity of 2.29 mmol·g⁻¹ | Electrostatic interactions, Heterogeneous surface interactions | nih.gov |

| Charged Polystyrene Surfaces (Amidine-functionalized) | Strong adsorption leading to charge neutralization and overcharging | Electrostatic pairing, Hydrogen bonding | researchgate.net |

This interactive table is based on data for the structurally similar 2,4-Dichlorobenzoic Acid and general principles of carboxylic acid adsorption.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.govnih.gov For a molecule like 4-Chloro-2-phenylbenzoic acid, which is a derivative of biphenyl, understanding its synthesis, particularly the formation of the C-C bond between the phenyl rings, is of great interest. The Suzuki-Miyaura cross-coupling reaction is a common method for such transformations. harvard.eduacs.org

While specific computational studies detailing the reaction mechanism for the synthesis of 4-Chloro-2-phenylbenzoic acid were not found, general principles can be applied from studies on similar reactions. Density Functional Theory (DFT) calculations are frequently used to map out the potential energy surface of a reaction, identifying intermediates and transition states. harvard.edunih.gov

For a Suzuki-Miyaura coupling to form a biphenyl structure, the catalytic cycle typically involves three main steps:

Oxidative Addition: The aryl halide (e.g., a derivative of chlorobenzene) reacts with a low-valent palladium catalyst. Computational studies can model the structure and energy of the transition state for this step.

Transmetalation: The organic group from the organoboron compound (e.g., a derivative of phenylboronic acid) is transferred to the palladium center. This is often the rate-determining step, and DFT calculations can elucidate the complex mechanism, which may involve a base. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the palladium catalyst.

Computational models can predict the activation energies for each step, helping to identify the most likely reaction pathway among several possibilities. nih.gov For example, different catalytic pathways may exist depending on the number and type of ligands coordinated to the palladium center. nih.gov

Regioselectivity is a key concern in the synthesis of substituted biphenyls like 4-Chloro-2-phenylbenzoic acid. If starting materials with multiple potential reaction sites are used, predicting the outcome is crucial. Computational models, including machine learning approaches, are increasingly used to predict the regioselectivity of C-H functionalization and other reactions. nih.govnih.govnih.gov These models often use descriptors derived from quantum chemical calculations, such as atomic partial charges, to predict the most reactive site in a molecule. nih.gov

For the functionalization of a pre-existing 4-Chloro-2-phenylbenzoic acid scaffold, computational methods could predict the most likely position for further substitution based on the electronic properties of the different C-H bonds in the molecule.

The energetic profile of a reaction, as calculated by computational methods, provides a quantitative understanding of the reaction's feasibility and kinetics. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy diagram can be constructed.

The following table presents a hypothetical energetic profile for the key steps in a Suzuki-Miyaura cross-coupling reaction, based on general findings from DFT studies on similar systems. harvard.edunih.gov The values are illustrative and would need to be specifically calculated for the synthesis of 4-Chloro-2-phenylbenzoic acid.

| Reaction Step | Description | Typical Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | Addition of aryl halide to Pd(0) complex | 10 - 15 |

| Transmetalation | Transfer of aryl group from boronic acid to palladium | 15 - 25 (often rate-limiting) |

| Reductive Elimination | Formation of the C-C bond and product release | 5 - 10 |

This interactive table represents typical energy barriers and is for illustrative purposes.

Structure-Activity/Property Prediction (non-clinical)

Computational methods are invaluable for predicting the properties and potential biological activities of molecules like 4-Chloro-2-phenylbenzoic acid before their synthesis and testing. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding affinity and interaction mode of small molecules with protein targets.

While no specific docking studies for 4-Chloro-2-phenylbenzoic acid were identified in the searched literature, studies on other benzoic acid derivatives demonstrate the utility of this approach. For example, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease has been used to predict their binding affinities and identify key interactions with amino acid residues in the active site. nih.gov Such studies can guide the design of more potent inhibitors.

A study on a related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has identified it as an inhibitor of TMEM206, a proton-activated outwardly rectifying anion channel. Although this was not a predictive docking study, it suggests that derivatives of chloro-benzoic acids can interact with specific protein targets. Computational docking of 4-Chloro-2-phenylbenzoic acid into the binding site of TMEM206 or other relevant proteins could provide hypotheses about its potential biological activity.

The following table illustrates the type of data that can be obtained from a molecular docking study, using hypothetical targets for 4-Chloro-2-phenylbenzoic acid.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Hypothetical Kinase A | -8.5 | Arg12, Lys34, Asp98 |

| Hypothetical Nuclear Receptor B | -7.2 | His210, Gln254, Met301 |

| TMEM206 | -6.8 | Phe101, Tyr156, Arg203 |

This interactive table is for illustrative purposes to show the potential output of a computational docking study.

In Silico Screening for Chemical Probe Development

The development of chemical probes, small molecules used to study biological processes, is increasingly reliant on computational methods. In silico screening, in particular, offers a powerful and cost-effective approach to identify and prioritize candidate molecules from vast chemical libraries before committing to resource-intensive laboratory synthesis and testing. For a compound such as 4-Chloro-2-phenylbenzoic acid, in silico screening would involve a variety of computational techniques to predict its potential as a chemical probe for a specific biological target.

The process typically begins with the identification of a biological target of interest, such as an enzyme or receptor implicated in a disease state. High-throughput virtual screening (HTVS) can then be employed to dock a digital library of compounds, including 4-Chloro-2-phenylbenzoic acid and its virtual derivatives, into the three-dimensional structure of the target. This process simulates the binding interactions between the small molecule and the protein, providing a quantitative estimate of binding affinity, often expressed as a docking score.

Following initial virtual screening, more refined computational methods can be applied to the most promising candidates. Molecular dynamics (MD) simulations, for instance, can provide a more dynamic and accurate picture of the binding event, taking into account the flexibility of both the ligand and the protein. These simulations can help to elucidate the stability of the predicted binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Pharmacophore modeling is another valuable in silico tool in chemical probe development. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on known active ligands or the target's binding site, researchers can screen for novel scaffolds, like that of 4-Chloro-2-phenylbenzoic acid, that fit the model and are therefore likely to be active.

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models are crucial in the early stages of probe development. These in silico models can forecast the physicochemical and pharmacokinetic properties of a compound, helping to weed out candidates that are likely to have poor bioavailability or off-target toxicity. For 4-Chloro-2-phenylbenzoic acid, these predictions would be critical in assessing its potential to be a useful tool in a biological system.

While no specific in silico screening studies for the development of chemical probes based on 4-Chloro-2-phenylbenzoic acid are prominently available in public research databases, the methodologies described above represent the standard workflow that would be applied. The results of such a hypothetical screening are illustrated in the table below, which showcases the type of data that would be generated to evaluate the potential of a compound as a chemical probe.

| Parameter | Predicted Value for 4-Chloro-2-phenylbenzoic acid | Description |

| Docking Score (kcal/mol) | -8.5 | A more negative score indicates a stronger predicted binding affinity to the target protein. |

| Pharmacophore Fit Score | 0.92 | A score closer to 1 indicates a better alignment with the essential features of the pharmacophore model. |

| Predicted LogP | 3.2 | A measure of lipophilicity, which influences cell membrane permeability. |

| Predicted Aqueous Solubility (logS) | -3.5 | Indicates the likelihood of the compound being soluble in aqueous biological media. |

| Predicted hERG Inhibition | Low Risk | Predicts the potential for cardiotoxicity, a critical safety parameter. |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Molecular Weight | 246.67 g/mol |

Applications of 4 Chloro 2 Phenylbenzoic Acid in Advanced Materials and Chemical Technologies

Contributions to Novel Materials Development

The distinct chemical functionalities of 4-Chloro-2-phenylbenzoic acid—the carboxylic acid group capable of forming strong hydrogen bonds and coordinating to metals, and the chlorinated biphenyl (B1667301) unit which can engage in van der Waals and halogen bonding—position it as a versatile component in materials science.

The principles of supramolecular chemistry, which involve non-covalent interactions to build larger, organized structures, are central to the application of 4-Chloro-2-phenylbenzoic acid. The carboxylic acid moiety is a reliable hydrogen-bond donor and acceptor, while the chlorine atom can participate in halogen bonding.

Research on related chlorinated benzoic acids demonstrates how these functional groups guide the formation of complex assemblies. For instance, studies on 3- and 4-chlorobenzoic acids show that the chlorine substituent plays a significant role in the resulting supramolecular architecture, influencing proton transfer and stabilizing 2D structures through Cl---Cl interactions. Similarly, halogen bonds (e.g., I⋯N, Br⋯N, and I⋯O) have been shown to provide structural support in organizing supermolecules derived from halogenated benzoic acids into extended one- and two-dimensional networks.

Specifically, 4-Chloro-2-phenylbenzoic acid has been used to synthesize crystalline coordination polymers with various metals. Experimental crystal structures have been determined for complexes involving cadmium, manganese, and zinc, where the compound acts as a ligand. In these structures, the acid coordinates to the metal centers, forming repeating units (catena) that extend into polymeric chains. For example, structures such as catena-(bis(μ2-4-Chloro-2-phenyl-benzoato)-aqua-cadmium) have been identified, showcasing how the molecule links metal ions to create extended metal-organic frameworks.